molecular formula C11H7N3O2S B13803213 5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 83327-55-3

5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B13803213
CAS No.: 83327-55-3
M. Wt: 245.26 g/mol
InChI Key: NSVRFJGCMMEEDL-UHFFFAOYSA-N
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Description

IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo-thiazole core substituted with a 4-nitrophenyl group. The presence of this nitrophenyl group enhances the compound’s biological activity, making it a valuable candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- typically involves the reaction of 2-aminobenzothiazole with α-bromo aralkyl ketones (phenacyl bromides) in the presence of a catalyst. One efficient method employs polyethylene glycol-400 (PEG-400) as a green reaction medium and catalyst under microwave irradiation at 300 W or thermal heating at 90°C . This method provides rapid access to functionalized imidazo-thiazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of PEG-400 as a dual-purpose medium and catalyst can be scaled up for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with enhanced electron-withdrawing properties.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Various substituted imidazo-thiazole derivatives with diverse functional groups.

Scientific Research Applications

IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- involves its interaction with specific molecular targets. For instance, it targets the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth and survival.

Comparison with Similar Compounds

IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- can be compared with other imidazo-thiazole derivatives:

The uniqueness of IMIDAZO(2,1-B)THIAZOLE,5-(4-NITROPHENYL)- lies in its specific nitrophenyl substitution, which imparts distinct biological properties and enhances its potential as a therapeutic agent.

Properties

CAS No.

83327-55-3

Molecular Formula

C11H7N3O2S

Molecular Weight

245.26 g/mol

IUPAC Name

5-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-12-11-13(10)5-6-17-11/h1-7H

InChI Key

NSVRFJGCMMEEDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3N2C=CS3)[N+](=O)[O-]

Origin of Product

United States

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